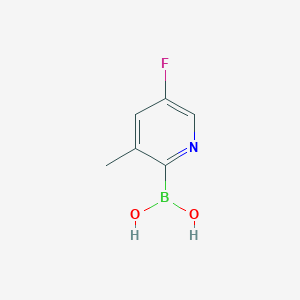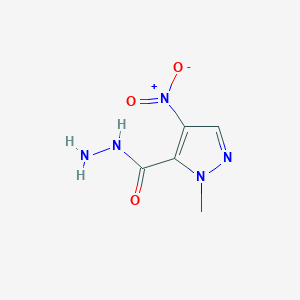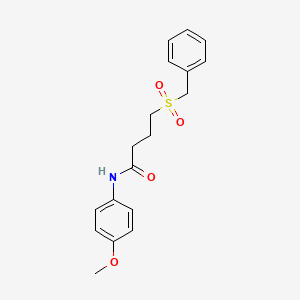
5-Fluoro-3-methylpyridine-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methylpyridine-2-boronic acid is a chemical compound with the empirical formula C6H7BFNO2 . It is a solid substance that appears as a white to light yellow powder or crystal . This compound is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methylpyridine-2-boronic acid consists of a pyridine ring with a fluorine atom and a methyl group attached to it. The boronic acid group is also attached to the pyridine ring . The molecular weight of this compound is 154.94 .Physical And Chemical Properties Analysis
5-Fluoro-3-methylpyridine-2-boronic acid is a solid at 20°C . It is slightly soluble in methanol .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Fluoro-3-methylpyridine-2-boronic acid, focusing on six unique fields:
Pharmaceutical Development
5-Fluoro-3-methylpyridine-2-boronic acid is widely used in the development of pharmaceutical compounds. Its boronic acid group allows it to act as a key intermediate in the synthesis of various drugs, particularly those targeting cancer and diabetes. The compound’s ability to form stable complexes with biological molecules makes it valuable in drug design and development .
Organic Synthesis
In organic chemistry, 5-Fluoro-3-methylpyridine-2-boronic acid is utilized as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This application is crucial for creating a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Material Science
This compound is also significant in material science, where it is used to create advanced materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. These materials have applications in electronics, coatings, and high-performance materials .
Catalysis
5-Fluoro-3-methylpyridine-2-boronic acid serves as a ligand in catalytic processes. Its unique structure allows it to stabilize metal catalysts, thereby improving their efficiency and selectivity. This is particularly important in industrial processes where catalysts are used to accelerate chemical reactions and reduce energy consumption .
Safety And Hazards
Zukünftige Richtungen
The future directions for 5-Fluoro-3-methylpyridine-2-boronic acid could involve its use in the synthesis of other organic compounds. For instance, boronic acids are valuable building blocks in organic synthesis and are used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds . Therefore, 5-Fluoro-3-methylpyridine-2-boronic acid could potentially be used in the synthesis of a variety of organic compounds.
Eigenschaften
IUPAC Name |
(5-fluoro-3-methylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLFKDWKISWBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methylpyridine-2-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2663118.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2663121.png)
![5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2663122.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2663125.png)



![methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2663134.png)
![4-Methyl-N-[4-(2-methyl-thiazol-4-yl)-phenyl]-3-nitro-benzenesulfonamide](/img/structure/B2663136.png)

